2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound with a pyridine ring structureThis compound is characterized by the presence of a phenyl group, two methyl groups, and a carboxylic acid group attached to the pyridine ring, making it a versatile molecule for various chemical reactions .
Biochemical Analysis
Biochemical Properties
2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by binding to specific receptors or enzymes, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of various genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes that affect the activity of the target biomolecule. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, thereby modulating the transcription or translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may have implications for its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in the levels of metabolites. These interactions can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of the compound within specific cellular compartments, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s activity and function, as well as its interactions with other biomolecules within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,4-dimethyl-3-oxobutanoic acid with aniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyridine or phenyl rings .
Scientific Research Applications
2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethyl-3-oxo-1-phenyl-1,6-dihydropyridine-5-carboxylic acid
- 2,6-Dimethyl-4-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
- 2,4-Dimethyl-6-oxo-1-(4-methylphenyl)-1,6-dihydropyridine-3-carboxylic acid
Uniqueness
2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (CAS No. 70506-54-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly its anticancer and neuroprotective activities.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Chemical Formula | C14H13NO3 |
Molecular Weight | 243.26 g/mol |
IUPAC Name | 2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylic acid |
Appearance | Powder |
Melting Point | 250–251 °C |
Storage Temperature | Room Temperature |
Synthesis
Synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyridine derivatives. The specific methodologies may vary, but the general approach includes the formation of the dihydropyridine core followed by functional group modifications to introduce the carboxylic acid and phenyl moieties.
Anticancer Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cell lines. In vitro studies showed that certain analogs can trigger reactive oxygen species (ROS) production, leading to cell death in melanoma cells through intrinsic and extrinsic apoptotic pathways .
Case Study:
In a study involving various melanoma cell lines (A375 and B16F10), the compound was tested for its cytotoxic effects. Results demonstrated that at specific concentrations, it could significantly reduce cell viability by inducing oxidative stress and apoptosis .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Research indicates that similar compounds can cross the blood-brain barrier and protect dopaminergic neurons from neurotoxic agents like 6-hydroxydopamine (6-OHDA) and MPP+ (1-methyl-4-phenylpyridinium), which are known to induce oxidative stress and neuronal death .
Findings:
In vitro experiments using LUHMES cells (human dopaminergic neuronal precursor cells) revealed that treatment with this compound resulted in a significant reduction in cytotoxicity associated with these neurotoxins, suggesting a protective mechanism against oxidative damage .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of the dihydropyridine core is essential for its pharmacological activity. Modifications at specific positions can enhance or diminish its biological effects. For example:
Modification | Effect on Activity |
---|---|
Methylation at C2/C4 | Increases lipophilicity and bioavailability |
Carboxylic acid group | Essential for interaction with biological targets |
Properties
IUPAC Name |
2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-8-12(16)15(10(2)13(9)14(17)18)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKDVOHGQMOTQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1C(=O)O)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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